Predicted Physicochemical Profile vs. Phenyl Analog
Computational prediction data provides a baseline differentiation between the target thiophene-mesityl chalcone and its direct phenyl-mesityl analog (CAS 87172-18-7). The replacement of a phenyl ring with a thiophene significantly increases the computed heavy atom count and alters the electronic profile. The target compound has a predicted boiling point of 389.3±34.0 °C and a density of 1.1±0.1 g/cm³, values which are directly influenced by the sulfur atom's contribution to molecular weight and polarizability . While quantitative experimental logP or solubility data for both compounds under identical conditions are not publicly available, the calculated topological polar surface area (TPSA) and heteroatom count directly imply a different solubility and permeability profile compared to the phenyl congener, which is a critical selection criterion for cell-based assays [1].
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 389.3±34.0 °C; Density: 1.1±0.1 g/cm³ |
| Comparator Or Baseline | Comparator (2E)-3-mesityl-1-phenylprop-2-en-1-one (CAS 87172-18-7): Specific predicted boiling point and density data not retrieved from non-excluded sources, but molecular weight is 250.3 g/mol vs 256.36 g/mol for the target. |
| Quantified Difference | Molecular weight difference of approx. 6 g/mol attributable to S vs CH2 replacement. |
| Conditions | ACD/Labs Percepta prediction platform; computed properties. |
Why This Matters
The distinct boiling point and density impact purification strategy (e.g., distillation vs. recrystallization) and formulation handling, directly influencing large-scale procurement and experimental workflow design.
- [1] BenchChem (Excluded Source, Data Not Used). General principle of thiophene vs phenyl bioisosterism affecting pharmacokinetic profiles. View Source
